molecular formula C8H13N5 B1320301 4-(Piperazin-1-yl)pyrimidin-2-amine CAS No. 59215-38-2

4-(Piperazin-1-yl)pyrimidin-2-amine

Cat. No. B1320301
CAS RN: 59215-38-2
M. Wt: 179.22 g/mol
InChI Key: DWNUPEANFAMUBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine derivatives has been explored in various contexts, with different substituents added to the pyrimidine ring to achieve desired pharmacological properties. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5 position were synthesized for their potential antiemetic and other pharmacological activities . Another study reported the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which showed significant antimicrobial activity . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for deoxycytidine kinase inhibitors, was described, offering an economical alternative to previous methods .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray crystallography and various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry have been employed to elucidate the structures of the synthesized compounds . For example, the structure of N1-(indan-5-yl)amidrazones incorporating piperazines was confirmed by single-crystal X-ray crystallography .

Chemical Reactions Analysis

The reactivity of 4-(Piperazin-1-yl)pyrimidin-2-amine derivatives has been investigated, particularly in the context of forming complexes with metal ions or reacting with nucleophilic reagents. Ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were shown to form stable complexes with Zn(II) and Cu(II) . Moreover, N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine were synthesized and could be converted to dialkylamino derivatives through reactions with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological effects. The presence of different substituents on the pyrimidine ring can significantly alter these properties and, consequently, the biological activity. For example, the introduction of a methylthio group at the 5 position of the pyrimidine ring resulted in compounds with a range of pharmacological properties, including antiemetic and analgesic activities . The stability of metal complexes formed by these ligands can also be influenced by the presence of auxiliary amines, as demonstrated by the increased stability of Zn(II) complexes .

Scientific Research Applications

Antitumor Activity

4-(Piperazin-1-yl)pyrimidin-2-amine demonstrates potential antitumor activity. Specifically, a study synthesized various N1-(indan-5-yl)amidrazones incorporating piperazines, where one compound, N-(pyrimidin-2-yl)piperazine, showed notable activity against breast cancer cells (MCF7 and T47D) with IC50 values of 69 μM and 61 μM, respectively (Daldoom et al., 2020).

Synthesis and Properties

The chemical has been utilized in the synthesis of various derivatives for further study. For instance, derivatives of (4-(5-amino-4-phenylpyrimidine)-2-yl) piperazine)-1-ketones were synthesized using HATU as a catalyst, with the product structures confirmed through NMR and ESI-MS (Xue-jin, 2014).

Antimicrobial Activity

Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, were synthesized and displayed significant antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).

Tyrosine Kinase Inhibition

A compound, PD0205520, containing a 4-(Piperazin-1-yl)pyrimidin-2-amine structure, was investigated as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) for cancer treatment (Zhang et al., 2005).

Dipeptidyl Peptidase IV Inhibition

A compound, (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, was synthesized as a potent inhibitor of dipeptidyl peptidase IV for the treatment of type 2 diabetes. It was found to have high oral bioavailability in preclinical species and low plasma protein binding (Ammirati et al., 2009).

Hypoglycemic Agents

A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase (GK) activators. One compound, in particular, demonstrated significant efficacy in decreasing glucose levels in normal mice after oral glucose loading, indicating its potential as a dual-acting hypoglycemic agent (Song et al., 2011).

Monoamine Oxidase Inhibition

A new series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized and showed selective monoamine oxidase A inhibitory activity, which can be beneficial in treating neurological disorders (Kaya et al., 2017).

Antiproliferative Activity

A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showing potential as anticancer agents (Mallesha et al., 2012).

Metal Complex Formation

Ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold, including those with piperazine substituents, were synthesized and shown to form complexes with Zn(II) and Cu(II), indicating potential applications in metal coordination chemistry (Folmer-Andersen et al., 2003).

properties

IUPAC Name

4-piperazin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNUPEANFAMUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90974645
Record name 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)pyrimidin-2-amine

CAS RN

59215-38-2
Record name 4-(Piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90974645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Li, T Ye, L Xu, Y Dong, Y Luo, C Wang, Y Han… - European Journal of …, 2019 - Elsevier
Hybridization strategy is an effective strategy to obtain multi-target inhibitors in drug design. In this study, we assembled the pharmacophores of momelotinib and tandutinib to get a …
Number of citations: 16 www.sciencedirect.com
E Bartole, T Littmann, M Tanaka, T Ozawa… - Journal of Medicinal …, 2019 - ACS Publications
Differences in sequence homology between human (h), mouse (m), and rat (r) histamine H 4 receptors (H 4 R) cause discrepancies regarding affinities, potencies, and/or efficacies of …
Number of citations: 8 pubs.acs.org
Y Li, P Wang, C Chen, T Ye, Y Han, Y Hou, Y Liu… - Bioorganic …, 2020 - Elsevier
Herein, with the help of computer-aided drug design (CADD), we describe the structure-based rational drug design, structure–activity relationships, and synthesis of a series of 2-…
Number of citations: 4 www.sciencedirect.com
D Bayramoğlu, M Güllü - Polycyclic Aromatic Compounds, 2022 - Taylor & Francis
A very simple and efficient procedure for the synthesis of novel pyrimido[1,2-a]pyrimidine derivatives is described. Thermal cyclization reactions of 2-aminopyrimidine and its substituted …
Number of citations: 1 www.tandfonline.com

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